molecular formula C19H17N3O3S B14539546 Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- CAS No. 61973-36-2

Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]-

Cat. No.: B14539546
CAS No.: 61973-36-2
M. Wt: 367.4 g/mol
InChI Key: RCJKNYGVAFFIEC-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, along with an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye or indicator in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:

    Diazotization: An aromatic amine (e.g., aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (e.g., benzene or its derivatives) in the presence of a base to form the azo compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:

  • Use of automated reactors to control temperature and reaction time.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the azo group can participate in electron transfer processes. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-methyl-:

    4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid hydrazide: A similar azo compound with a dimethylamino group.

Uniqueness

Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and ability to undergo various chemical reactions make it valuable in multiple applications.

Properties

CAS No.

61973-36-2

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C19H17N3O3S/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15/h1-13,20H,14H2,(H,23,24,25)

InChI Key

RCJKNYGVAFFIEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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